molecular formula C18H20ClNO3 B12714119 N-(3-Oxo-3-phenylpropyl)-DL-phenylalanine hydrochloride CAS No. 85975-14-0

N-(3-Oxo-3-phenylpropyl)-DL-phenylalanine hydrochloride

Cat. No.: B12714119
CAS No.: 85975-14-0
M. Wt: 333.8 g/mol
InChI Key: NDYNEWPNTSXNNO-NTISSMGPSA-N
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Description

N-(3-Oxo-3-phenylpropyl)-DL-phenylalanine hydrochloride: is a compound that belongs to the class of amino acid derivatives It is characterized by the presence of a phenylpropyl group attached to the nitrogen atom of DL-phenylalanine, with an additional hydrochloride group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Oxo-3-phenylpropyl)-DL-phenylalanine hydrochloride typically involves the reaction of DL-phenylalanine with 3-oxo-3-phenylpropyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product. The resulting compound is then purified through recrystallization or chromatography techniques.

Industrial Production Methods: On an industrial scale, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields higher quantities of the compound with consistent quality.

Chemical Reactions Analysis

Types of Reactions: N-(3-Oxo-3-phenylpropyl)-DL-phenylalanine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The phenylpropyl group can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed:

    Oxidation: Formation of phenylpropionic acid derivatives.

    Reduction: Formation of hydroxyphenylpropyl derivatives.

    Substitution: Formation of substituted phenylpropyl derivatives.

Scientific Research Applications

Chemistry: N-(3-Oxo-3-phenylpropyl)-DL-phenylalanine hydrochloride is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various complex molecules and can be used in the development of new chemical reactions.

Biology: In biological research, this compound is studied for its potential role in enzyme inhibition and protein interactions. It can be used to investigate the mechanisms of enzyme catalysis and protein-ligand binding.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new drugs. It may serve as a lead compound for the development of therapeutic agents targeting specific enzymes or receptors.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(3-Oxo-3-phenylpropyl)-DL-phenylalanine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and affecting metabolic pathways. The phenylpropyl group may enhance the binding affinity and specificity of the compound towards its targets.

Comparison with Similar Compounds

    N-(3-Oxo-3-phenylpropyl)glycine: Similar structure but with glycine instead of phenylalanine.

    DL-Valine, N-(3-oxo-3-phenylpropyl)-, hydrochloride: Similar structure but with valine instead of phenylalanine.

Uniqueness: N-(3-Oxo-3-phenylpropyl)-DL-phenylalanine hydrochloride is unique due to the presence of both phenylalanine and phenylpropyl groups, which may confer distinct chemical and biological properties. Its specific structure allows for unique interactions with molecular targets, making it a valuable compound for research and development.

Properties

CAS No.

85975-14-0

Molecular Formula

C18H20ClNO3

Molecular Weight

333.8 g/mol

IUPAC Name

(2S)-2-[(3-oxo-3-phenylpropyl)amino]-3-phenylpropanoic acid;hydrochloride

InChI

InChI=1S/C18H19NO3.ClH/c20-17(15-9-5-2-6-10-15)11-12-19-16(18(21)22)13-14-7-3-1-4-8-14;/h1-10,16,19H,11-13H2,(H,21,22);1H/t16-;/m0./s1

InChI Key

NDYNEWPNTSXNNO-NTISSMGPSA-N

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)O)NCCC(=O)C2=CC=CC=C2.Cl

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)O)NCCC(=O)C2=CC=CC=C2.Cl

Origin of Product

United States

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